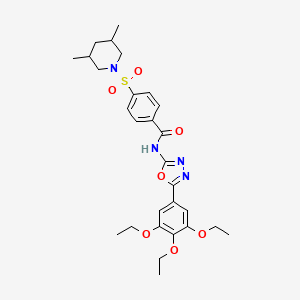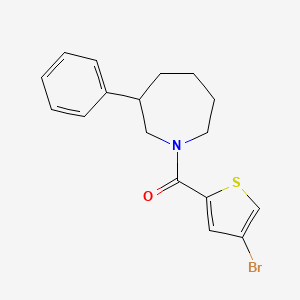![molecular formula C23H20N4O2 B2767450 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 890642-87-2](/img/structure/B2767450.png)
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with phenyl groups, a furan ring, and a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with 1,3-diketones to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine to yield 3,5-diphenyl-1H-pyrazole.
Hydrazide Formation: The pyrazole derivative is then reacted with a suitable hydrazide, such as propanohydrazide, under reflux conditions in an appropriate solvent like ethanol.
Schiff Base Formation: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for facilitating condensation reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Ligand Design: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: Its derivatives may serve as catalysts in organic reactions due to the presence of multiple functional groups.
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the pyrazole and furan rings, which are known for their biological activity.
Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties, making it a candidate for drug development.
Industry
Material Science: Utilized in the design of new materials with specific electronic or optical properties.
Polymer Chemistry: Can be incorporated into polymers to enhance their mechanical and thermal properties.
作用機序
The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The Schiff base linkage may also play a role in binding to metal ions, facilitating various biochemical processes.
類似化合物との比較
Similar Compounds
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanehydrazide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N’-[(E)-furan-2-ylmethylidene]propanehydrazide: Lacks the pyrazole ring, reducing its potential as a ligand in coordination chemistry.
Uniqueness
3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is unique due to the combination of the pyrazole and furan rings, along with the Schiff base linkage
This detailed overview should provide a comprehensive understanding of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide, from its synthesis to its applications and unique properties
特性
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGNZDHEOXAKE-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
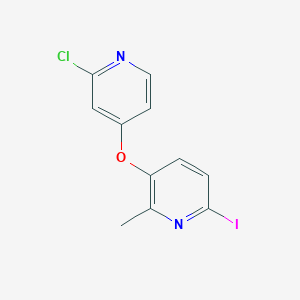
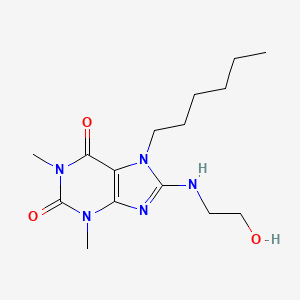
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)-3-nitrobenzylidene)acetohydrazide](/img/structure/B2767372.png)
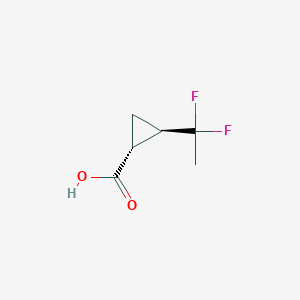
![1-[(2E)-3-(1H-1,2,3-Benzotriazol-1-yl)prop-2-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2767375.png)
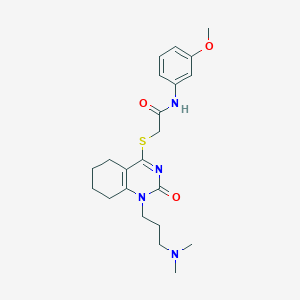
![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)
![2-Chloro-N-[1-[4-(2-oxopiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2767378.png)
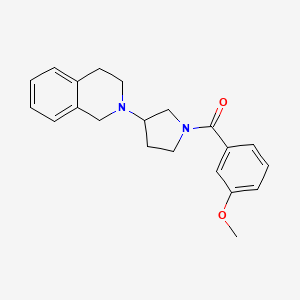
![1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2767380.png)
![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)
![N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2767382.png)
